2-(三氟甲基)哌嗪

概述

描述

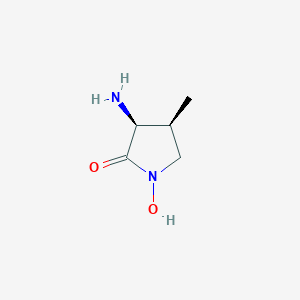

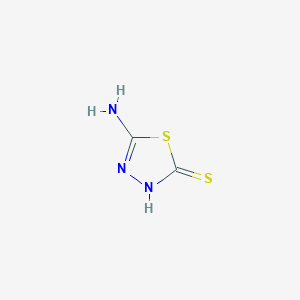

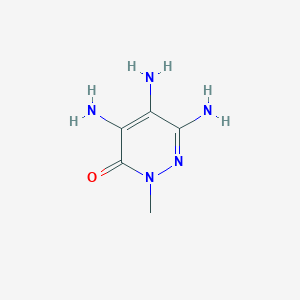

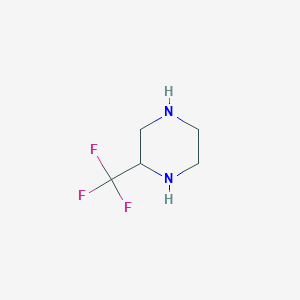

2-(Trifluoromethyl)piperazine is a chemical compound that has been synthesized and characterized using various spectroscopic methods. The molecule consists of a piperazine ring, a common scaffold in medicinal chemistry, substituted with a trifluoromethyl group. This functional group is known for its unique influence on the chemical and physical properties of molecules, often imparting increased metabolic stability and lipophilicity, which are desirable traits in drug discovery .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)piperazine has been reported using different methodologies. One approach involves the reaction of 2-trifluoromethylated N-nosylaziridine with primary amines, followed by treatment with vinylsulfonium salts, in a one-pot process that yields trifluoromethylated piperazines with excellent regioselectivity and high yields . Another method describes the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines, which allows access to stereochemically defined piperazines . Additionally, a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones has been achieved by treating trifluoromethyl 2-bromo enones with ethylenediamines, demonstrating the unique influence of the trifluoromethyl group on the reaction path .

Molecular Structure Analysis

The molecular structure of 2-(trifluoromethyl)piperazine has been elucidated using NMR and X-ray photoelectron spectroscopy. NMR spectroscopy indicates that the CF3 group occupies an equatorial position in the chair-type piperazine ring. X-ray photoelectron spectroscopy further reveals that the CF3 group induces a secondary chemical shift on the C 1s core binding energy of its nearest neighbor carbon atom .

Chemical Reactions Analysis

2-(Trifluoromethyl)piperazine is a versatile intermediate that can undergo various chemical reactions. It has been used as a building block for the synthesis of a wide range of compounds, including 1,2,4-triazole thione derivatives with significant fungicidal activity . It also serves as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its utility in facilitating organic transformations .

Physical and Chemical Properties Analysis

The presence of the trifluoromethyl group in 2-(trifluoromethyl)piperazine significantly affects its physical and chemical properties. This group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the molecule. The compound's physical properties, such as melting points and solubility, can be determined through standard analytical techniques, although specific data on these properties are not provided in the given papers.

科学研究应用

1. 用于帕金森病研究

已经探索了2-(三氟甲基)哌嗪衍生物在治疗帕金森病方面的潜力。研究已经确定了三唑三嗪的某些二氨基衍生物,其中哌嗪基被线性、单环和双环二胺所取代,作为有效且选择性的腺苷A2a受体拮抗剂。这些拮抗剂在啮齿动物帕金森病模型中已被发现具有口服活性 (Vu et al., 2004)。

2. 抗糖尿病药物的开发

化合物7-(3-氨基-3-(4-甲氧基苯基)丙酰)-3-(三氟甲基)-5,6,7,8-四氢[1,2,4]三唑并[4,3-α]哌嗪,是2-(三氟甲基)哌嗪的衍生物,已被合成为二肽基肽酶-IV酶的抑制剂。这种酶抑制对于治疗或预防2型糖尿病至关重要 (Ling Yu-tao, 2009)。

3. 立体化定义哌嗪的合成

已开发了对映纯的顺式和反式-2-苯基-3-(三氟甲基)哌嗪的合成,这些化合物是药物化学中至关重要的支架组分。这些化合物在新药发现中发挥着重要作用 (Sánchez-Roselló等人,2014)。

4. 三氟甲基化哌嗪的区域选择性合成

使用一锅法合成了包括2-(三氟甲基)哌嗪在内的三氟甲基化哌嗪,展示了出色的区域选择性和高产率。这些化合物在各种化学和药理应用中具有价值 (Hirotaki et al., 2017)。

5. 哌嗪化合物的生物降解

关于细菌如副球菌等对哌嗪,包括2-(三氟甲基)哌嗪的生物降解研究提供了有关这些化合物的环境降解和潜在环境影响的见解 (Cai et al., 2013)。

6. 合成和表征

已报道了2-(三氟甲基)哌嗪本身的合成和表征,为其在各个科学领域中的应用提供了基础知识 (Jenneskens et al., 2010)。

7. 用于杀虫剂开发

已经探索了2-(三氟甲基)哌嗪衍生物作为新型杀虫剂的潜力。这些化合物对抗军虫等害虫表现出生长抑制和幼虫毒性活性,表明它们在农业中的潜在应用 (Cai et al., 2010)。

8. 药物化学中的多样应用

哌嗪支架,包括2-(三氟甲基)哌嗪,在药物化学中是一种特权结构,在抗组胺、抗癌、抗微生物和抗氧化性能方面找到应用。这些衍生物还在催化和金属有机框架中找到用途 (Kant & Maji, 2020)。

安全和危害

作用机制

Target of Action

Similar compounds such as trifluoperazine and triflupromazine are known to block postsynaptic mesolimbic dopaminergic d1 and d2 receptors in the brain .

Mode of Action

It’s worth noting that similar compounds like trifluoperazine and triflupromazine are known to depress the release of hypothalamic and hypophyseal hormones and are believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

A study on trifluoromethyl pyridine piperazine derivatives, which are structurally similar, suggests that these compounds could enhance the defensive enzyme activities of superoxide dismutase (sod), polyphenol oxidase (ppo) and phenylalanine ammonialyase (pal), and activate the phenylpropanoid biosynthesis pathway .

Result of Action

Similar compounds have been shown to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

属性

IUPAC Name |

2-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJOOCZWXGXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594369 | |

| Record name | 2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131922-05-9 | |

| Record name | 2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(Trifluoromethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the trifluoromethyl group in 2-(trifluoromethyl)piperazine?

A1: The research used ¹H NMR spectroscopy to determine that the trifluoromethyl (CF3) group in 2-(trifluoromethyl)piperazine predominantly occupies an equatorial position within the chair conformation of the piperazine ring []. This spatial arrangement is likely favored due to reduced steric interactions compared to the axial position.

Q2: How does the trifluoromethyl group influence the electronic environment of the neighboring carbon atom in 2-(trifluoromethyl)piperazine?

A2: X-ray photoelectron spectroscopy (XPS) analysis of solid 2-(trifluoromethyl)piperazine revealed a secondary chemical shift (β-shift) of 1.5 eV in the C 1s core binding energy of the carbon atom directly bonded to the CF3 group []. This shift indicates a significant electron-withdrawing effect of the trifluoromethyl group on the neighboring carbon atom. This finding was further supported by semi-empirical PM3 and HAM/3 calculations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。